molecular formula C18H20N4O2 B2526003 3-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide CAS No. 1775303-60-0

3-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide

Cat. No.: B2526003
CAS No.: 1775303-60-0
M. Wt: 324.384
InChI Key: DIDQUUOOPWDURY-UHFFFAOYSA-N
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Description

3-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide is a complex organic compound that features a cyano group, an isoxazole ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide typically involves multi-step organic reactions. One common method includes the reaction of a suitable benzamide derivative with a pyrrolidine derivative under specific conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and compounds with isoxazole or pyrrolidine rings. Examples include:

  • 3-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}acetamide
  • 3-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}propionamide

Uniqueness

What sets 3-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

3-cyano-N-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-12-17(13(2)24-21-12)11-22-7-6-16(10-22)20-18(23)15-5-3-4-14(8-15)9-19/h3-5,8,16H,6-7,10-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDQUUOOPWDURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCC(C2)NC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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